molecular formula C10H8F6O B1232463 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol CAS No. 368-63-8

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

Cat. No.: B1232463
CAS No.: 368-63-8
M. Wt: 258.16 g/mol
InChI Key: MMSCIQKQJVBPIR-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is notable for its applications in various fields, including pharmaceuticals and chemical synthesis, due to its unique chemical properties .

Mechanism of Action

Target of Action

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol is a key intermediate for the synthesis of aprepitant , a potent human neurokinin-1 (NK-1) receptor . The NK-1 receptor is involved in various physiological processes, including pain perception and emesis (vomiting) response .

Mode of Action

The compound is often synthesized through a hydrogenation reaction of 3,5-bis(trifluoromethyl)acetophenone (3,5-BTAP), in which enantioselectivity and sufficient active hydrogen are key to restricting the reaction .

Biochemical Pathways

The compound is produced via a whole-cell biocatalyst in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . The bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) is carried out by Candida tropicalis 104 .

Result of Action

The result of the compound’s action is the high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) with Candida tropicalis 104 . The yield of the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) was maintained at 73.7% under an oxygen-deficient environment compared with oxygen-sufficient conditions .

Action Environment

The action of the compound is influenced by the reaction environment. For instance, an increase in substrate to catalyst (S/C) was achieved in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . Furthermore, when choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system for its versatility of increasing cell membrane permeability and declining BTAP cytotoxicity to biocatalyst, the yields were further increased .

Biochemical Analysis

Biochemical Properties

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol plays a crucial role in biochemical reactions, particularly in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This compound interacts with enzymes such as Candida tropicalis, which facilitates its bioreduction under microaerobic conditions . The interaction with these enzymes enhances the enantioselectivity and yield of the desired product, making it a valuable intermediate in pharmaceutical synthesis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to reduce the amount of PCSK9 protein and increase the amount of low-density lipoprotein receptors, thereby impacting lipid metabolism . This compound’s effects on cellular metabolism make it a potential candidate for therapeutic applications in lipid-lowering treatments.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an intermediate in the synthesis of NK-1 receptor antagonists, which are known to inhibit the binding of substance P to the NK-1 receptor

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of co-substrates . Long-term studies have shown that the compound maintains its efficacy in bioreduction reactions, with yields remaining consistent under optimized conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively reduces lipid levels . At higher doses, it may cause adverse effects such as respiratory irritation and skin corrosion . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include the reduction of 3,5-bis(trifluoromethyl)acetophenone. Enzymes such as Candida tropicalis play a crucial role in this process, facilitating the conversion of the substrate to the desired product . The compound’s involvement in these pathways underscores its significance in pharmaceutical synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone using biocatalysts such as Candida tropicalis. This process is carried out in a natural deep-eutectic solvent under microaerobic conditions, achieving high yields .

Industrial Production Methods: In industrial settings, the compound is often produced using enzyme-catalyzed reactions. For instance, the enantioselective transesterification of racemic this compound using vinyl acetate as the acyl donor in the presence of Candida antarctica lipase-B has been reported to yield high purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to its corresponding alcohol using biocatalysts.

    Oxidation: It can be oxidized to form ketones or aldehydes under specific conditions.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Biocatalysts like Candida tropicalis in deep-eutectic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Reduction: this compound.

    Oxidation: 3,5-Bis(trifluoromethyl)acetophenone.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual trifluoromethyl groups, which impart distinct chemical and physical properties, making it highly valuable in various applications.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSCIQKQJVBPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869755
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
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Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-63-8
Record name 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
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Record name 368-63-8
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Record name 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
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Synthesis routes and methods I

Procedure details

A solution of 3,5-bis(trifluoromethyl)acetophenone (2.00 g, 7.81 mmol) in methanol (20 mL) was added with sodium borohydride (591 mg, 15.6 mmol) with stirring on an ice bath, and the mixture was stirred at the same temperature for 30 minutes. The reaction mixture was added with 1 M hydrochloric acid (pH<7) on an ice bath, and then concentrated under reduced pressure, the resulting residue was added with water (20 mL), and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to obtain 1-[3,5-bis(trifluoromethyl)phenyl]ethanol (2.00 g, 99%) as colorless solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
591 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 17.8 g of 3',5'-bis(trifluoromethyl) acetophenone in 300 mL of absolute ethanol was added 1.32 g of NaBH4 while stirring in an ice bath. After 30 min the ice bath was removed and stirring was continued for an additional 1.5 h. The reaction was quenched using excess 2N HCl and the solvent was mostly evaporated in vacuo. The residue was partitioned between ethyl acetate and aq. HCl and the aqueous layer was extracted again with ethyl acetate. The separate organic layers were sequentially washed with brine, then combined, dried over MgSO4 and evaporated to provide 16.74 g of the title compound as a white solid after vacuum drying.
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol in pharmaceutical synthesis?

A1: this compound, particularly its (R)-enantiomer, is a vital chiral building block for synthesizing active pharmaceutical ingredients (APIs). One prominent example is its role as a key intermediate in producing Aprepitant, a medication used to prevent nausea and vomiting caused by chemotherapy and surgery. []

Q2: What are the common methods for synthesizing this compound?

A2: Several approaches exist for synthesizing this compound, with a focus on achieving high enantiomeric purity:

  • Asymmetric Hydrogenation: This method utilizes ruthenium-based catalysts with chiral diphosphine-benzimidazole ligands to selectively hydrogenate 3,5-bis(trifluoromethyl)acetophenone, yielding the desired (R)-enantiomer. [] Research has shown success in scaling this process to industrially relevant quantities.
  • Enzymatic Reduction: Ketoreductases (KREDs) have proven effective in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone to this compound. [, ] Immobilizing KREDs on various supports, like resin EC-HFA, allows for their reuse in both batch and continuous flow reactor setups, enhancing process efficiency.
  • Transfer Hydrogenation: This method employs rhodium or ruthenium catalysts with specific ligands in the presence of an alcohol as a hydrogen source for the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. []

Q3: How does the choice of solvent system affect the synthesis of this compound?

A3: Solvent selection significantly influences reaction yield and enzyme performance. For instance, in KRED-catalyzed synthesis, a mixture of 2-propanol (IPA) and water (90:10 v/v) proved optimal for substrate conversion and facilitated product recovery through simple solvent evaporation. [] Another study highlighted the benefits of using a biphasic system comprising an ionic liquid and buffer, which allowed for higher substrate concentrations and improved yields compared to a monophasic aqueous system. []

Q4: What are the advantages of using immobilized enzymes in the production of this compound?

A4: Immobilized enzymes, specifically KREDs in this context, offer several advantages:

  • Enhanced Stability: Immobilization often increases enzyme stability, enabling their use in organic solvents, which are often necessary to dissolve 3,5-bis(trifluoromethyl)acetophenone. []
  • Recyclability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, significantly reducing costs and waste generation. [, ]
  • Flow Reactor Compatibility: Immobilization on suitable supports makes enzymes suitable for use in continuous flow reactors, offering advantages in terms of process control, automation, and scalability. []

Q5: What innovative approaches are being explored for sustainable production of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol?

A5: Researchers are investigating the use of whole-cell biocatalysts, such as Candida tropicalis, for (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol production. [, ] These approaches often employ deep eutectic solvents (DES) as an alternative reaction media. DES systems have shown to improve cell membrane permeability and mitigate the cytotoxic effects of substrates like 3,5-bis(trifluoromethyl)acetophenone, leading to higher substrate loading capacities and improved yields. []

Q6: Beyond chemical synthesis, are there other notable methods for producing enantiopure this compound?

A6: Yes, enantioselective transesterification using lipases presents a viable route. Research has shown that Candida antarctica lipase B (CAL-B) effectively catalyzes the resolution of racemic this compound with vinyl acetate as the acyl donor, achieving high enantiomeric excess (>99%) for the desired (R)-enantiomer. []

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